molecular formula C8H3F4N B106677 4-Fluoro-2-(trifluoromethyl)benzonitrile CAS No. 194853-86-6

4-Fluoro-2-(trifluoromethyl)benzonitrile

Cat. No. B106677
M. Wt: 189.11 g/mol
InChI Key: LCCPQUYXMFXCAC-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile that has been studied for its potential use in various chemical applications. The presence of both fluoro and trifluoromethyl groups on the benzene ring suggests that this compound could exhibit unique physical and chemical properties, making it of interest in the synthesis of more complex molecules, such as pharmaceuticals and polymeric materials .

Synthesis Analysis

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile has been reported as an intermediate step in the production of bicalutamide, a medication used in the treatment of prostate cancer. The synthesis involves a multi-step process starting from m-fluoro-(trifluoromethyl)benzene, which undergoes bromination, a Grignard reaction, cyanidation, and finally amination. This method has been described as environmentally friendly and practical, with an overall yield of 49.2% .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile is not detailed in the provided papers, the related compounds and intermediates discussed exhibit significant influence from the fluorine atoms present in their structures. For instance, the introduction of fluoro-substituents in the phenyl ring of certain benzonitriles has been shown to affect fluorescence quantum yields and decay times, indicating that the electronic properties of the molecule are altered by the presence of fluorine .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzonitriles can be inferred from studies on similar compounds. For example, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, suggesting that the fluorinated benzonitrile could potentially engage in polymerization reactions to form high-performance materials with excellent thermal stability and low moisture absorption . Additionally, the synthesis of functionalized polyfluorinated phthalocyanines demonstrates the potential for fluorinated benzonitriles to participate in the formation of complex macrocyclic structures with metal ions, leading to compounds with unique optical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-(trifluoromethyl)benzonitrile can be extrapolated from the properties of structurally related compounds. For instance, the introduction of perfluoroalkyl groups in benzonitriles has been shown to confer notable smectic properties, with the ability to form smectic A and B phases characterized by X-ray diffraction. This suggests that the compound may also exhibit liquid-crystalline properties under certain conditions . The presence of fluorine atoms is known to significantly influence the thermal and solubility properties of the molecules they are part of, which could be relevant for the application of 4-Fluoro-2-(trifluoromethyl)benzonitrile in material science and pharmaceuticals .

Scientific Research Applications

Synthesis of Intermediates and Pharmaceuticals

4-Fluoro-2-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of various pharmaceuticals. For example, it's used in the synthesis of bicalutamide, an anti-androgen drug, via bromination, Grignard reaction, cyanidation, and amination processes (Zhang Tong-bin, 2012). It's also involved in the production of MDV3100, a drug for treating prostate cancer (Li Zhi-yu, 2012).

Chemical Research and Synthesis

The compound is utilized in various chemical synthesis processes. For instance, its iodination via C–H lithiation under continuous flow conditions has been studied, demonstrating its utility in producing iodinated derivatives (Anna L. Dunn et al., 2018). Additionally, its role in the study of internal conversion processes in alkane solvents has been explored, shedding light on its fluorescence properties and interaction dynamics (S. Druzhinin et al., 2001).

Energy and Material Science

In energy applications, 4-Fluoro-2-(trifluoromethyl)benzonitrile has been used as an electrolyte additive in lithium-ion batteries. It significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, suggesting its potential in enhancing battery performance (Wenna Huang et al., 2014).

Photocatalytic Applications

In photocatalysis, the compound has been used in the generation of fluorophosgene, an electrophilic intermediate, through a photocatalytic process. This application demonstrates its potential in synthesizing various chemical products (D. Petzold et al., 2018).

Biomedical Research

In biomedical research, 4-Fluoro-2-(trifluoromethyl)benzonitrile derivatives are studied for their potential in antischistosomal therapies. This research provides insights into the chemical's role in developing new therapeutic agents (Jianbo Wu et al., 2017).

Safety And Hazards

“4-Fluoro-2-(trifluoromethyl)benzonitrile” is considered hazardous. It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The “4-Fluoro-2-(trifluoromethyl)benzonitrile” industry is experiencing significant growth globally, driven by various factors such as technological advancements, increasing demand, and regulatory support .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCPQUYXMFXCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345507
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)benzonitrile

CAS RN

194853-86-6
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
JJ Li, DM Iula, MN Nguyen, LY Hu… - Journal of medicinal …, 2008 - ACS Publications
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (−)-6a] is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of …
Number of citations: 28 pubs.acs.org
AL Dunn, DC Leitch, M Journet, M Martin… - …, 2018 - ACS Publications
The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is described. Screening identified both …
Number of citations: 6 pubs.acs.org
L Mitchell, Z Wang, LY Hu, C Kostlan, M Carroll… - Bioorganic & Medicinal …, 2009 - Elsevier
… available thiols; Method A: a mixture of 4-fluoro-2-trifluoromethyl-benzonitrile (or 4-fluoro-2-… Array method A: a mixture of 4-fluoro-2-trifluoromethyl-benzonitrile, the thiol (1 equiv), and …
Number of citations: 10 www.sciencedirect.com
LY Hu, D Du, J Hoffman, Y Smith, V Fedij… - Bioorganic & medicinal …, 2007 - Elsevier
Synthesis, pharmacology, and pharmacokinetic profiles of (1R, 2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile are reported. This compound demonstrated remarkable …
Number of citations: 12 www.sciencedirect.com
I Kinoyama, N Taniguchi, E Kawaminami… - Chemical and …, 2005 - jstage.jst.go.jp
A novel series of N-arylpiperazine-1-carboxamide derivatives was synthesized and their androgen receptor (AR) antagonist activities and in vivo antiandrogenic properties were …
Number of citations: 26 www.jstage.jst.go.jp
LH Mitchell, TR Johnson, GW Lu, D Du… - Journal of medicinal …, 2010 - ACS Publications
… phosphate (14.7 g, 69.5 mmol) was added to a solution of (R)-1-benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one (13) (15.2 g, 69.5 mmol) and 4-fluoro-2-trifluoromethyl-benzonitrile (13.1 …
Number of citations: 11 pubs.acs.org
X Cao, J Hu, Y Tao, W Yuan, J Jin, X Ma, X Zhang… - Dyes and …, 2017 - Elsevier
Three 3,3′-bicarbazole derivatives, 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(2-methylbenzonitrile) (pCNBCzmMe, 1), 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(3-(…
Number of citations: 26 www.sciencedirect.com
J Lee, J Heo, C Park, BK Kim, J Kwak… - Journal of Polymer …, 2014 - Wiley Online Library
We report synthesis of a series of new triarylamine‐containing AB‐type monomers and their polymers via nucleophilic aromatic substitution (S N Ar) reaction. Monomers consisting of a …
Number of citations: 3 onlinelibrary.wiley.com
I Kinoyama, N Taniguchi, A Toyoshima… - Journal of medicinal …, 2006 - ACS Publications
A novel series of trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives was synthesized and their androgen receptor (AR) antagonist activities and in vivo antiandrogenic …
Number of citations: 33 pubs.acs.org
R Vaidyanathan, L Hesmondhalgh… - … Process Research & …, 2007 - ACS Publications
A new scalable enzymatic resolution approach to both enantiomers of trans-2-hydroxycyclohexanecarbonitrile (9 and 11) was developed. Treatment of the racemic mixture (4) with …
Number of citations: 24 pubs.acs.org

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